molecular formula C8H7ClINO B8622831 N-(4-chloro-2-iodophenyl)acetamide

N-(4-chloro-2-iodophenyl)acetamide

Cat. No.: B8622831
M. Wt: 295.50 g/mol
InChI Key: VBYALUAKDKTFRL-UHFFFAOYSA-N
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Description

Contextual Background of Halogenated Acetamide (B32628) Derivatives in Organic Synthesis

Halogenated acetamide derivatives are a class of organic compounds that have garnered significant attention in the field of organic synthesis. nih.govijpsr.info Their importance stems from their role as versatile intermediates in the creation of more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. innospk.comcardiff.ac.uk The presence of one or more halogen atoms on the aromatic ring or the acetyl group imparts unique reactivity to these molecules. researchgate.net

The carbon-halogen bond can be selectively activated and functionalized through various transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.netnih.govrsc.org This allows for the construction of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in modern synthetic chemistry. nih.gov The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity, with the carbon-iodine bond being generally more reactive towards oxidative addition in catalytic cycles than the carbon-chlorine bond. This differential reactivity can be exploited for sequential and site-selective modifications. Furthermore, the acetamido group itself can direct reactions to specific positions on the aromatic ring and participate in hydrogen bonding, influencing the solid-state structure and properties of the molecule. nih.gov The ease of introduction and modification of both the halogen and acetamido moieties makes these derivatives valuable building blocks for creating diverse molecular architectures. researchgate.net

Significance of N-(4-chloro-2-iodophenyl)acetamide within Contemporary Chemical Research

This compound (CAS Number: 135050-05-4) is a halogenated acetamide derivative of particular interest in modern chemical research. sigmaaldrich.com Its significance lies in its specific substitution pattern: a chloro group at the 4-position and an iodo group at the 2-position of the phenyl ring. This di-halogenated structure presents an opportunity for regioselective functionalization. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in many catalytic systems, such as Suzuki or Sonogashira couplings, allows for selective reaction at the 2-position while leaving the 4-position available for subsequent transformations. researchgate.netmdpi.com

This potential for controlled, stepwise modification makes this compound a valuable precursor for the synthesis of complex, highly substituted aromatic compounds. Such structures are sought after in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of novel functional materials. nih.govdntb.gov.ua The acetamido group can also play a role in directing these synthetic steps and can be a key feature in the final target molecule's biological activity or material properties. While specific large-scale applications are not widely documented, its availability as a research chemical indicates its utility as a building block in discovery-phase research. sigmaaldrich.com

Overview of Research Contributions and Scope of the Scholarly Article

This scholarly article aims to provide a comprehensive and focused examination of this compound. The scope of this review is centered on the fundamental chemical aspects of the compound. The article will begin by detailing its known synthesis routes and will present its key chemical and physical properties in a structured format.

A significant portion of the article will be dedicated to the analysis of its molecular structure and reactivity. This will include a discussion of its crystal structure, based on closely related compounds, and the non-covalent interactions that govern its supramolecular assembly. nih.gov Furthermore, the reactivity of the compound, particularly its utility in palladium-catalyzed cross-coupling reactions, will be explored, highlighting its potential as a versatile synthetic intermediate. researchgate.netnih.gov The information presented is collated from scientific literature and chemical databases to provide an authoritative and scientifically accurate resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Chemical Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClINO

Molecular Weight

295.50 g/mol

IUPAC Name

N-(4-chloro-2-iodophenyl)acetamide

InChI

InChI=1S/C8H7ClINO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)

InChI Key

VBYALUAKDKTFRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)I

Origin of Product

United States

Synthetic Methodologies and Strategies for N 4 Chloro 2 Iodophenyl Acetamide

Established Synthetic Routes to N-(4-chloro-2-iodophenyl)acetamide

The formation of the amide bond in this compound is most commonly accomplished via nucleophilic acyl substitution. This involves the reaction of the nucleophilic amine, 4-chloro-2-iodoaniline (B181669), with a suitable acylating agent.

Amidation of 4-Chloro-2-iodoaniline with Acylating Agents

A direct and efficient method for the synthesis of this compound is the amidation of 4-chloro-2-iodoaniline using an acylating agent like acetic anhydride (B1165640). In a typical procedure, 4-chloro-2-iodoaniline is dissolved in a suitable solvent, such as dichloromethane, and treated with acetic anhydride. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Following the reaction, the mixture is worked up by adding water and extracting the product into an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by silica gel chromatography. This method has been reported to produce this compound in a high yield of 85%. rsc.org

Alternative Condensation and Nucleophilic Acyl Substitution Approaches

While acetic anhydride is a common choice, other acylating agents can also be employed in the synthesis of this compound through nucleophilic acyl substitution. Acetyl chloride, for instance, is a more reactive acylating agent that can be used. The reaction with acetyl chloride is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. This method is often rapid and efficient.

Alternative condensation approaches could involve the use of carboxylic acids activated by coupling agents. However, for the straightforward acetylation of an aniline (B41778) derivative, the use of highly reactive acylating agents like acetic anhydride or acetyl chloride is generally more common and practical.

Precursor Synthesis and Optimization

The successful synthesis of this compound is critically dependent on the availability and purity of its key precursor, 4-chloro-2-iodoaniline.

Preparation and Reactivity of 4-Chloro-2-iodoaniline

The precursor, 4-chloro-2-iodoaniline, can be synthesized from 4-chloroaniline through an iodination reaction. A reported method involves dissolving 4-chloroaniline in a mixture of water and toluene and treating it with sodium bicarbonate and iodine at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the pH of the reaction mixture is adjusted, and the product is extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The crude product can be purified by silica gel chromatography, affording 4-chloro-2-iodoaniline in a high yield of 97%. rsc.org

The reactivity of 4-chloro-2-iodoaniline in acylation reactions is influenced by the electronic effects of the substituents on the aromatic ring. The amino group (-NH2) is an activating group and directs incoming electrophiles to the ortho and para positions. However, in the context of N-acetylation, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The presence of the electron-withdrawing chloro and iodo groups can slightly decrease the nucleophilicity of the amino group compared to unsubstituted aniline.

Role of Acetic Anhydride and Acetyl Chloride in Amide Bond Formation

Both acetic anhydride and acetyl chloride are effective acetylating agents for the synthesis of this compound.

Acetic Anhydride: This reagent is a commonly used and relatively inexpensive acylating agent. The reaction with an amine produces the corresponding acetamide (B32628) and acetic acid as a byproduct. The reaction can often be performed without the need for an additional base, although one may be used to accelerate the reaction.

Acetyl Chloride: As a more reactive acylating agent, acetyl chloride reacts rapidly with amines to form the corresponding acetamide. This reaction generates hydrochloric acid as a byproduct, which must be neutralized by a base (e.g., pyridine, triethylamine) to prevent the protonation of the starting amine, which would render it non-nucleophilic.

The choice between acetic anhydride and acetyl chloride may depend on factors such as the reactivity of the amine, desired reaction rate, and the need to control the reaction conditions.

Reaction Conditions and Yield Optimization in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the amidation of 4-chloro-2-iodoaniline with acetic anhydride, dichloromethane is a suitable solvent. The reaction can be effectively carried out at room temperature. rsc.org To optimize the yield, it is important to ensure the complete consumption of the starting amine, which can be monitored by TLC. An excess of the acylating agent may be used to drive the reaction to completion.

In the case of using acetyl chloride, the choice of base and its stoichiometry are critical. A non-nucleophilic organic base like pyridine or triethylamine is typically used in at least a stoichiometric amount to neutralize the generated HCl. The reaction is often performed at a low temperature (e.g., 0 °C) initially and then allowed to warm to room temperature to control the exothermic nature of the reaction.

The purification of the final product is also a critical step for obtaining high-purity this compound. Silica gel column chromatography is an effective method for removing any unreacted starting materials and byproducts. rsc.org

Below is a table summarizing the synthesis of this compound and its precursor:

Reaction Starting Material Reagents Solvent Yield
Iodination 4-ChloroanilineIodine, Sodium BicarbonateWater, Toluene97% rsc.org
Amidation 4-Chloro-2-iodoanilineAcetic AnhydrideDichloromethane85% rsc.org

Influence of Base and Solvent Systems

The selection of an appropriate base and solvent system is critical in the N-acetylation of 4-chloro-2-iodoaniline to maximize the yield and minimize the formation of byproducts. The reaction involves the nucleophilic attack of the amino group of the aniline on the electrophilic carbonyl carbon of the acetylating agent. The base plays a crucial role in neutralizing the acidic byproduct of the reaction, such as hydrochloric acid when acetyl chloride is used, or acetic acid when acetic anhydride is the acetylating agent.

Commonly employed bases for this type of transformation include weak inorganic bases like sodium acetate and potassium carbonate, or organic amine bases such as pyridine or triethylamine. The choice of base can affect the reaction rate and selectivity. For instance, stronger bases can deprotonate the aniline more effectively, potentially leading to faster reaction rates.

The solvent system must be chosen to ensure the solubility of the reactants and reagents. A variety of solvents can be utilized, ranging from polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile to less polar solvents like dichloromethane (DCM) and ethyl acetate. In some procedures, acetic acid itself can serve as the solvent, particularly when using acetic anhydride as the acetylating agent. The polarity of the solvent can influence the reaction rate and the solubility of the product, which can be advantageous for its isolation.

For example, a common laboratory-scale synthesis involves the use of sodium acetate in a mixture of water and acetic acid. slideshare.net The sodium acetate acts as a base to neutralize the acetic acid formed during the reaction with acetic anhydride. Another effective system involves the use of potassium carbonate as the base in a solvent such as acetone or tetrahydrofuran (THF).

Table 1: Exemplary Base and Solvent Systems for N-Acetylation of Anilines

BaseSolventAcetylating AgentTypical Reaction ConditionsReference
Sodium AcetateAcetic Acid / WaterAcetic AnhydrideRoom temperature to gentle warming slideshare.net
Potassium CarbonateAcetoneAcetyl ChlorideRoom temperature
PyridineDichloromethane (DCM)Acetyl Chloride0 °C to room temperature nih.gov
TriethylamineDichloromethane (DCM)Acetic AnhydrideRoom temperature nih.gov

Temperature and Reaction Time Parameters

Temperature and reaction time are interdependent parameters that must be carefully controlled to ensure the complete conversion of the starting material while minimizing the degradation of the product or the formation of impurities. The N-acetylation of anilines is typically an exothermic reaction, especially when using highly reactive acetylating agents like acetyl chloride.

Many procedures for the acetylation of anilines are conducted at or below room temperature to control the reaction rate and prevent side reactions. For instance, the reaction can be initiated at 0 °C and then allowed to warm to room temperature. The progress of the reaction is often monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting aniline.

The reaction time can vary from a few minutes to several hours, depending on the reactivity of the specific aniline, the chosen reagents, and the reaction temperature. For less reactive anilines or when using milder acetylating conditions, gentle heating may be necessary to drive the reaction to completion. However, excessive heat should be avoided as it can lead to the formation of colored impurities or decomposition of the desired product. A typical reaction time for the acetylation of an aniline at room temperature is in the range of 1 to 3 hours. nih.gov

Table 2: Influence of Temperature on Acetylation Reactions

Temperature RangeGeneral ObservationsPotential Issues
0 - 5 °CSlower reaction rate, better control over exothermicity, potentially higher purity.Incomplete reaction if time is insufficient.
Room Temperature (20-25 °C)Moderate reaction rate, convenient for laboratory scale.Potential for side reactions with highly reactive substrates.
40 - 60 °CFaster reaction rate, useful for less reactive anilines.Increased risk of byproduct formation and product degradation.

Purification Techniques for this compound

Following the completion of the synthesis, the crude this compound typically requires purification to remove unreacted starting materials, reagents, and any byproducts formed during the reaction. The most common and effective purification methods for this type of compound are chromatographic methods and recrystallization.

Chromatographic Methods (e.g., Silica Gel Chromatography)

Silica gel column chromatography is a powerful technique for separating the desired product from impurities based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). The choice of the eluent system is crucial for achieving good separation.

For a compound like this compound, which has moderate polarity, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used. The optimal ratio of these solvents is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A common starting point for the elution could be a mixture of hexane and ethyl acetate in a ratio of 4:1 or 3:1 (v/v). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to elute the product from the column.

The crude product is first dissolved in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent) and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected and analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization Procedures

Recrystallization is a widely used technique for purifying solid organic compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

For N-substituted acetamides, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethanol-water or ethyl acetate-hexane. The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly, during which the solubility of the desired compound decreases, leading to the formation of pure crystals. Any soluble impurities remain in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For acetanilide (B955) and its derivatives, ethanol is often a suitable solvent for recrystallization.

Table 3: Common Solvents for Recrystallization of Acetamides

Solvent/Solvent SystemRationale for Use
EthanolGood solubility at high temperatures and lower solubility at room temperature for many acetamides.
MethanolSimilar properties to ethanol, can be a good alternative.
Ethanol/WaterThe addition of water can decrease the solubility of the compound at lower temperatures, aiding in crystallization.
Ethyl Acetate/HexaneEthyl acetate provides good solubility, while the addition of hexane as an anti-solvent can induce crystallization.
AcetoneCan be a good solvent for dissolving the compound, followed by the addition of a non-polar anti-solvent.

Gram-Scale Synthesis Considerations for this compound

Scaling up the synthesis of this compound from the milligram to the gram scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Heat Management: The N-acetylation reaction is often exothermic. On a larger scale, the heat generated can be more difficult to dissipate, potentially leading to a runaway reaction or the formation of degradation products. Therefore, efficient stirring and external cooling (e.g., using an ice bath) are crucial. The acetylating agent should be added portion-wise or via a dropping funnel to control the rate of the reaction and the generation of heat.

Reagent Addition and Mixing: Ensuring homogeneous mixing of the reactants is more challenging in larger reaction vessels. Inefficient stirring can lead to localized "hot spots" and the formation of byproducts. The use of a mechanical stirrer is often preferred over a magnetic stir bar for gram-scale reactions.

Work-up and Isolation: The work-up procedure, which typically involves quenching the reaction, extraction, and washing, needs to be adapted for larger volumes. The use of larger separatory funnels and appropriate amounts of extraction solvents is necessary. The isolation of the product by filtration also requires larger filtration apparatus.

Purification: Purifying gram quantities of the product by column chromatography can be cumbersome and require large amounts of solvent and silica gel. In such cases, optimizing the reaction conditions to maximize the purity of the crude product is highly desirable. Recrystallization is often a more practical and scalable purification method for gram-scale synthesis, as it is generally less labor-intensive and requires less solvent than chromatography.

Safety: When working with larger quantities of chemicals, safety precautions become even more critical. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. The potential hazards of all reactants and solvents should be well understood.

By carefully considering these factors, the synthesis of this compound can be successfully and safely scaled up to the gram scale, providing sufficient material for further research and development.

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Chloro 2 Iodophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for N-(4-chloro-2-iodophenyl)acetamide is not widely published, its spectral characteristics can be reliably predicted based on the extensive data available for structurally similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetamide (B32628) group. The substitution pattern on the phenyl ring—a chloro group at position 4 and an iodo group at position 2—significantly influences the chemical shifts and coupling patterns of the aromatic protons.

The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the ring. The proton at C6, being ortho to the bulky iodine atom, is expected to be deshielded and appear at a downfield chemical shift. The proton at C3, situated between the iodine and chlorine substituents, would also be influenced by their electronic effects. The proton at C5, ortho to the chlorine atom, would exhibit its own characteristic chemical shift.

The amide proton (N-H) typically appears as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The methyl protons of the acetyl group (-COCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (C6-H)7.8 - 8.2Doublet
Aromatic H (C3-H)7.4 - 7.6Doublet of doublets
Aromatic H (C5-H)7.1 - 7.3Doublet
Amide (N-H)8.0 - 9.5Broad Singlet
Methyl (CH₃)2.1 - 2.3Singlet

Note: Predicted values are based on the analysis of similar halogenated acetanilides.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are anticipated. The carbonyl carbon of the amide group will appear significantly downfield, typically in the range of 168-172 ppm. The aromatic carbons will resonate in the 110-140 ppm region. The carbon atom bearing the iodine (C2) is expected to have a lower chemical shift due to the heavy atom effect, while the carbons attached to the electronegative nitrogen (C1) and chlorine (C4) atoms will be deshielded and appear at higher chemical shifts. The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)168.0 - 172.0
Aromatic (C1-N)138.0 - 142.0
Aromatic (C4-Cl)128.0 - 132.0
Aromatic (C6)129.0 - 133.0
Aromatic (C5)120.0 - 124.0
Aromatic (C3)115.0 - 119.0
Aromatic (C2-I)90.0 - 95.0
Methyl (CH₃)23.0 - 26.0

Note: Predicted values are based on the analysis of similar halogenated acetanilides.

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the phenyl ring.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated aromatic and methyl carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For this compound (C₈H₇ClINO), the molecular weight is 294.93 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 295. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

The fragmentation of this compound would likely proceed through several characteristic pathways for amides and halogenated aromatic compounds. A common fragmentation is the alpha-cleavage of the amide, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) to form the corresponding aniline (B41778) fragment. Another likely fragmentation pathway involves the cleavage of the C-N bond.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Formula
295Molecular Ion [M]⁺[C₈H₇ClINO]⁺
253[M - CH₂CO]⁺[C₆H₅ClIN]⁺
168[M - I]⁺[C₈H₇ClNO]⁺
127[I]⁺[I]⁺
43[CH₃CO]⁺[C₂H₃O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H bond, the C=O bond of the amide, and the various vibrations of the substituted aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
Amide N-H3250 - 3350Stretching
Aromatic C-H3000 - 3100Stretching
Amide C=O (Amide I)1660 - 1690Stretching
Amide N-H (Amide II)1530 - 1570Bending
Aromatic C=C1450 - 1600Stretching
C-N1250 - 1350Stretching
C-Cl700 - 800Stretching
C-I500 - 600Stretching

Single Crystal X-ray Diffraction (SC-XRD) Analysis of this compound and Analogues

In the crystal structure of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, the molecules are linked by a combination of N—H⋯O and C—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions form chains of rings. Furthermore, C—Cl⋯π(arene) and C—I⋯π(arene) interactions contribute to the formation of deeply puckered twofold interwoven sheets. nih.govresearchgate.net

Table 5: Comparison of this compound and a Structurally Related Analogue

Compound Name Molecular Formula Key Structural Features from SC-XRD
This compoundC₈H₇ClINOPredicted: Planar amide group, significant dihedral angle between the phenyl ring and the amide plane due to steric hindrance from the ortho-iodo group. Strong N-H···O hydrogen bonding is expected to be a dominant intermolecular force.
2-(4-chlorophenyl)-N-(2-iodophenyl)acetamideC₁₄H₁₁ClINOMolecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, as well as C—Cl⋯π and C—I⋯π interactions, forming interwoven sheets. nih.govresearchgate.net

Disorder Phenomena in Related Halogenated Acetamides

Disorder in the crystalline state refers to the lack of perfect, repeating periodicity. In molecular crystals like halogenated acetamides, this can manifest as either static or dynamic disorder. nih.gov Static disorder involves the random occupation of slightly different atomic positions or molecular conformations within the crystal lattice, which is "frozen-in" during crystallization. nih.govrsc.org Dynamic disorder, conversely, involves the interconversion between different states under ambient conditions, which may resolve into an ordered structure at lower temperatures. nih.gov

In halogenated acetamides and related structures, disorder is a notable phenomenon, often involving flexible parts of the molecule or the positions of substituents on the aromatic ring. For instance, crystallographic studies of N,2-diarylacetamides have revealed instances of positional disorder. In one such case, a carbon atom of a fused ring attached to the nitrogen atom was found to exhibit positional disorder, occupying two distinct sites with different occupation factors. researchgate.net This type of disorder affects the conformation of the ring system.

Furthermore, studies on other halogenated amide compounds, such as rac-2,3-dibromo-3-chloropropanamide and rac-5-(1,2-dibromo-2-phenylethyl)-1,3,4-oxathiazol-2-one, have shown that their crystal structures can be modeled with two-component disorder. nih.gov In these cases, each molecular site in the crystal hosts both enantiomers of a racemic pair, leading to a disordered arrangement. nih.gov

The nature of disorder can be complex. For example, in the case of loratadine, which contains an ethyl carbamate (B1207046) group, two types of disorder have been identified in its different polymorphic forms. rsc.org One form exhibits disorder in the ethyl carbamate functionality, with two different configurations interacting along one-dimensional chains. rsc.org The low energy barrier for stacking faults results in an experimentally observed average crystal structure. rsc.org The second polymorph shows disorder in a flexible cycloheptane (B1346806) bridge, which is considered frozen-in from the crystallization process. rsc.org These examples from related systems highlight that halogenated acetamides can be susceptible to various types of crystallographic disorder, which can significantly influence their solid-state properties. The study of such phenomena is critical for a complete understanding of their crystal packing and structure-property relationships. nih.govresearchgate.net

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Studies (as applied to related acetamides)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgnih.gov By partitioning crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical and numerical summary of all close intermolecular contacts. researchgate.netrsc.org This method is particularly insightful for understanding the complex interplay of weak interactions that govern the packing of halogenated acetamides.

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue regions show longer contacts. nih.gov For halogenated acetamides, these maps visually pinpoint key interactions such as N–H···O hydrogen bonds, C–H···O interactions, and contacts involving halogens like C–I···π and C–Cl···π. researchgate.netnih.gov

In related acetanilides and halogenated amides, Hirshfeld analysis reveals the dominance of certain interactions. H···H contacts typically account for the largest portion of the Hirshfeld surface, a consequence of the high abundance of hydrogen atoms on the molecular surface. nih.govnih.gov Other significant interactions include O···H/H···O, C···H/H···C, and contacts involving halogens like Cl···H/H···Cl. nih.govresearchgate.net For instance, in 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, the crystal structure is stabilized by a combination of N—H⋯O and C—H⋯O hydrogen bonds, alongside C—Cl⋯π(arene) and C—I⋯π(arene) interactions. researchgate.net The analysis of similar structures often shows that O···H/H···O contacts, representing classical and non-classical hydrogen bonds, contribute significantly to the molecular packing, often appearing as sharp spikes in the fingerprint plots. nih.govnortheastern.edu

The tables below present data derived from Hirshfeld surface analyses of related acetamide compounds, illustrating the quantitative breakdown of intermolecular contacts.

Contribution of Intermolecular Contacts in N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide nih.govresearchgate.netnortheastern.edu
Interaction TypeContribution (%)
O···H/H···O43.7
H···H31.0
C···H/H···C8.5
C···C5.9
N···H/H···N4.5
Other6.4
Contribution of Intermolecular Contacts in 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide nih.gov
Interaction TypeContribution (%)
H···H36.8
Cl···H/H···Cl26.6
C···H/H···C18.8
O···H/H···O11.3
Other6.5

These quantitative data underscore the importance of a diverse range of intermolecular forces in the solid-state structures of halogenated acetamides. The presence of multiple halogen atoms, as in this compound, suggests a complex packing arrangement where hydrogen bonds, halogen bonds, and other van der Waals forces collectively determine the crystal architecture.

Chemical Reactivity and Mechanistic Investigations of N 4 Chloro 2 Iodophenyl Acetamide

Substitution Reactions Involving Halogen Atoms on the Phenyl Ring

The phenyl ring of N-(4-chloro-2-iodophenyl)acetamide is susceptible to nucleophilic substitution reactions, primarily targeting the carbon-halogen bonds. The presence of two different halogens, iodine and chlorine, at positions 2 and 4 respectively, introduces a regioselective aspect to these reactions.

Nucleophilic Substitution Reactions with Varied Nucleophiles

Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAAr) reactions, particularly when activated by electron-withdrawing groups. While the acetamido group is generally considered an activating group for electrophilic substitution, its electronic influence in nucleophilic substitution is more complex. The reactivity of the C-I and C-Cl bonds towards nucleophiles is a key point of investigation. Generally, the carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a better leaving group. Consequently, nucleophilic attack is expected to preferentially occur at the C-2 position.

Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiols.

Amines: The reaction with primary or secondary amines can lead to the formation of the corresponding 2-amino-substituted acetanilides. These reactions often require elevated temperatures and may be catalyzed by a base. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient carbon atom attached to the iodine. libretexts.orgchemguide.co.uk

Alkoxides: Nucleophilic substitution with alkoxides, such as sodium methoxide (B1231860) or ethoxide, would yield the corresponding 2-alkoxy-substituted derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent.

Thiols: Thiolates are excellent nucleophiles and are expected to react readily with this compound to form 2-thioether derivatives. masterorganicchemistry.com These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.

The following table illustrates the expected products from the reaction of this compound with various nucleophiles, assuming preferential substitution at the C-I bond.

NucleophileReagent ExampleExpected Product
AmineDiethylamineN-(4-chloro-2-(diethylamino)phenyl)acetamide
AlkoxideSodium methoxideN-(4-chloro-2-methoxyphenyl)acetamide
ThiolSodium thiophenoxideN-(4-chloro-2-(phenylthio)phenyl)acetamide

This table is illustrative and based on general principles of nucleophilic aromatic substitution.

Impact of Halogen Position on Reactivity

The relative positions of the halogen atoms and the acetamido group significantly influence the reactivity of the phenyl ring. The iodine atom is at the ortho position relative to the acetamido group, while the chlorine atom is at the para position.

In nucleophilic aromatic substitution, the reactivity of aryl halides follows the order I > Br > Cl > F, which is the reverse of the order of electronegativity. quora.com This is because the rate-determining step is often the cleavage of the carbon-halogen bond. chemguide.co.uk Therefore, the C-I bond in this compound is expected to be significantly more reactive towards nucleophiles than the C-Cl bond.

The acetamido group (-NHCOCH3) is an ortho, para-directing activator for electrophilic aromatic substitution due to the resonance effect of the nitrogen lone pair. However, in the context of nucleophilic aromatic substitution, its effect is more nuanced. The electron-withdrawing character of the carbonyl group can slightly activate the ring towards nucleophilic attack. The ortho-position is sterically hindered by the bulky iodine atom and the acetamido group itself, which could potentially reduce the rate of substitution at this position compared to a less hindered site. However, the superior leaving group ability of iodide generally dominates.

Transformations of the Amide Moiety

The acetamide (B32628) group in this compound is another key reactive center, susceptible to hydrolysis under both acidic and basic conditions, as well as potential oxidation and reduction.

Hydrolysis of the Amide Bond under Acidic and Basic Conditions

The amide bond can be cleaved through hydrolysis to yield 4-chloro-2-iodoaniline (B181669) and acetic acid. This reaction can be catalyzed by either acid or base.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. nih.gov This is followed by proton transfer and elimination of the amine, which is protonated to form an ammonium (B1175870) salt. The reaction typically requires heating in the presence of a strong acid like hydrochloric acid or sulfuric acid. rsc.org

Basic Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. nih.gov This leads to the formation of a tetrahedral intermediate, which then collapses to expel the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid. This process generally requires elevated temperatures.

The hydrolysis of chloroacetamide herbicides, which share the acetamide moiety, has been studied and shows that both intermolecular SN2 reaction at the chloroacetyl group and amide cleavage can occur under basic conditions, while under acidic conditions, cleavage of both amide and other functionalities can be observed. nih.gov

ConditionReagentsProducts
Acidic HydrolysisHCl (aq), Δ4-chloro-2-iodoaniline hydrochloride, Acetic acid
Basic HydrolysisNaOH (aq), Δ4-chloro-2-iodoaniline, Sodium acetate

This table presents the expected products of amide hydrolysis.

Oxidation and Reduction Pathways of the Acetamide Group

While the phenyl ring and its halogen substituents are the primary sites for many reactions, the acetamide group can also undergo redox transformations, although these are less common for simple amides.

Oxidation: The oxidation of amides is generally difficult. Strong oxidizing agents under harsh conditions might lead to the degradation of the molecule. Specific reagents could potentially target the methyl group of the acetyl moiety, but this is not a typical transformation.

Reduction: The amide group can be reduced to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation. The reaction would convert the this compound into N-ethyl-4-chloro-2-iodoaniline. This reaction proceeds via the formation of an iminium ion intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization of the phenyl ring. The C-I bond is significantly more reactive in oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)), making it the primary site for cross-coupling.

Common cross-coupling reactions include:

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the C-2 position.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. organic-chemistry.orglibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylethyne. organic-chemistry.orgwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl iodide with an amine.

The following table provides illustrative examples of transition metal-catalyzed cross-coupling reactions involving this compound.

Reaction NameCoupling PartnerCatalyst SystemExpected Product
Suzuki CouplingPhenylboronic acidPd(PPh3)4, Na2CO3N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide
Heck ReactionStyrenePd(OAc)2, P(o-tolyl)3, Et3NN-(4-chloro-2-styrylphenyl)acetamide
Sonogashira CouplingPhenylacetylenePdCl2(PPh3)2, CuI, Et3NN-(4-chloro-2-(phenylethynyl)phenyl)acetamide
Buchwald-Hartwig AminationMorpholinePd2(dba)3, BINAP, NaOtBuN-(4-chloro-2-morpholinophenyl)acetamide

This table is based on general methodologies for cross-coupling reactions and assumes selective reaction at the C-I bond.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, the reaction is anticipated to proceed selectively at the more reactive iodo position.

While specific studies detailing the Sonogashira coupling of this compound are not extensively documented in the reviewed literature, the general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species. This is followed by a sequence of steps involving the formation of a copper(I) acetylide, transmetalation to the palladium center, and subsequent reductive elimination to afford the alkyne-substituted product, regenerating the palladium(0) catalyst. The development of copper-free Sonogashira conditions has also become prominent to avoid issues associated with the copper co-catalyst.

A representative, albeit general, reaction scheme for the Sonogashira coupling is presented below:

General Scheme for Sonogashira Coupling

Reactant 1Reactant 2CatalystCo-catalystBaseSolventProduct
This compoundTerminal AlkynePd(PPh₃)₄ or PdCl₂(PPh₃)₂CuIEt₃N or PiperidineDMF or TolueneN-(4-chloro-2-(alkynyl)phenyl)acetamide

This table represents a generalized scheme based on established Sonogashira reaction principles.

Suzuki-Miyaura Cross-Coupling and Related C-C Bond Formations

The Suzuki-Miyaura cross-coupling reaction stands as a versatile and widely utilized method for the construction of C-C bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron reagent, typically a boronic acid or ester, with an organic halide. Similar to the Sonogashira reaction, the selective coupling at the iodo position of this compound is expected.

The catalytic cycle of the Suzuki-Miyaura reaction generally comprises three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and scope.

Illustrative Suzuki-Miyaura Reaction Conditions

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundArylboronic AcidPd(PPh₃)₄ or Pd/CK₂CO₃ or Cs₂CO₃Toluene/H₂O or DMEN-(4-chloro-2-arylphenyl)acetamide

This table illustrates typical conditions for Suzuki-Miyaura reactions, which are applicable to substrates like this compound.

Nickel-Catalyzed Heteroannulation Reactions

Nickel catalysis offers a compelling alternative to palladium for various cross-coupling and annulation reactions, often exhibiting unique reactivity and being more cost-effective. Nickel-catalyzed heteroannulation reactions can be employed to construct heterocyclic scaffolds. For a substrate like this compound, a potential pathway could involve an intramolecular cyclization or an intermolecular reaction with a suitable coupling partner to form a heterocyclic ring system.

For instance, nickel-catalyzed [4+2] heteroannulation of internal alkynes with aminophosphanes derived from o-haloanilines has been reported for the synthesis of 2-λ⁵-phosphaquinolines. While this specific reaction has not been documented with this compound, it provides a precedent for the potential of nickel-catalyzed annulations involving related structures. The mechanism of such reactions often involves an oxidative addition of the aryl halide to a Ni(0) center, followed by alkyne insertion and reductive elimination.

Regioselective Functionalization of the Aromatic System

The inherent electronic and steric properties of this compound allow for regioselective functionalization beyond the direct substitution of the halogen atoms.

C-H Activation and Halogenation Studies

Directed C-H activation has emerged as a powerful strategy for the functionalization of otherwise unreactive C-H bonds. The acetamido group in this compound can potentially act as a directing group, facilitating the ortho-C-H functionalization of the phenyl ring. Palladium and copper are common catalysts for such transformations. This approach could enable the introduction of various functional groups at the position ortho to the acetamido group.

Furthermore, regioselective halogenation can be achieved through C-H activation pathways. For example, palladium-catalyzed regioselective halogenation of 1,4-benzodiazepinones has been demonstrated, where the catalyst controls the site of halogenation. Similar strategies could potentially be applied to this compound to introduce additional halogen atoms at specific positions, further diversifying its synthetic utility.

Mechanistic Insights into Key Transformations

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and expanding their applicability.

Investigation of Radical Pathways in Coupling Reactions

While the catalytic cycles of many cross-coupling reactions are often depicted as proceeding through purely ionic, two-electron pathways (oxidative addition, transmetalation, reductive elimination), the involvement of radical intermediates has been proposed and, in some cases, identified. The potential for single-electron transfer (SET) processes, leading to the formation of radical species, can influence reaction outcomes, including the formation of byproducts. The specific reaction conditions, such as the nature of the catalyst, ligands, and additives, can play a role in favoring or suppressing radical pathways. For the coupling reactions involving this compound, a detailed mechanistic investigation would be necessary to elucidate the potential contribution of radical mechanisms.

Exploration of Benzyne (B1209423) Intermediates in Aromatic Transformations

The presence of an iodine atom ortho to the acetamido group on the aromatic ring of this compound makes it a potential precursor for the generation of a benzyne intermediate. Arynes are highly reactive species characterized by a formal triple bond within an aromatic ring and are valuable in the synthesis of complex organic molecules.

The generation of the 4-chloro-2-acetamidobenzyne intermediate from this compound would typically proceed via a two-step process: deprotonation followed by elimination of the iodo group. The acetamido group, particularly after deprotonation of the N-H bond by a strong base, can direct the regioselectivity of a second deprotonation at the ortho-position (the carbon bearing the iodine). Subsequent elimination of the iodide ion would lead to the formation of the benzyne.

Table 1: Factors Influencing the Formation of Aryne Intermediates from Aryl Halides

FactorDescriptionImplication for this compound
Nature of the Leaving Group The ease of elimination of the halide.Iodine is an excellent leaving group, favoring benzyne formation.
Base Strength A strong base is typically required for deprotonation.Strong bases like sodium amide or lithium diisopropylamide would likely be effective.
Directing Group A group that facilitates deprotonation at the ortho position.The acetamido group can act as a directing group.
Solvent The solvent can influence the stability and reactivity of the intermediates.Aprotic, non-polar solvents are often used.

The synthetic utility of the 4-chloro-2-acetamidobenzyne intermediate lies in its ability to react with various trapping agents. For instance, in the presence of a diene, it could undergo a [4+2] cycloaddition (Diels-Alder reaction) to form complex bicyclic systems. Nucleophilic attack by amines, alcohols, or carbanions would lead to the formation of 1,2-disubstituted benzene (B151609) derivatives.

Role of Metal Coordination in Reaction Mechanisms

The this compound molecule possesses multiple sites for coordination with transition metals, including the amide oxygen and nitrogen, and the iodo and chloro substituents. This coordination plays a crucial role in activating the molecule for various transformations, particularly in cross-coupling and cyclization reactions catalyzed by metals like copper and palladium.

Mechanistic studies on the copper-catalyzed N-arylation of amides, known as the Goldberg reaction, suggest that the reaction proceeds through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov In the context of this compound, the initial step would likely involve the formation of a copper(I) amidate complex. This complex would then react with the aryl iodide moiety in what is often the rate-determining step. nih.gov The presence of chelating diamine ligands can significantly influence the coordination environment around the copper center and, consequently, the reaction's efficiency. nih.gov

Palladium-catalyzed reactions also offer a rich area for the transformation of this compound. The oxidative addition of the C-I bond to a low-valent palladium species is a key step in many cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations. The resulting arylpalladium(II) intermediate can then undergo further reactions.

Intramolecular cyclization reactions catalyzed by palladium are of particular interest. Studies on related N-(o-iodobenzyl)-amides have shown that palladium catalysis can effectively promote the formation of new rings. researchgate.net For this compound, intramolecular C-H activation or coupling with a tethered nucleophile could lead to the synthesis of heterocyclic structures. The coordination of the amide oxygen to the palladium center can facilitate these cyclization processes by bringing the reactive sites into proximity.

Table 2: Potential Metal-Catalyzed Reactions of this compound

Catalyst SystemReaction TypePlausible Product TypeMechanistic Role of Metal
Copper(I) with a diamine ligand Goldberg-type N-arylationN,N'-diaryl acetamidesFormation of a copper(I) amidate, activation of the C-I bond. nih.gov
Palladium(0) with a phosphine (B1218219) ligand Suzuki CouplingBiphenyl derivativesOxidative addition to the C-I bond, transmetalation, reductive elimination.
Palladium(II) acetate Intramolecular C-H activation/cyclizationHeterocyclic compoundsCoordination to the amide and C-I bond, facilitates ring formation. nih.gov

Computational Chemistry and Theoretical Studies of N 4 Chloro 2 Iodophenyl Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic architecture of N-(4-chloro-2-iodophenyl)acetamide. These methods, ranging from semi-empirical to ab initio and Density Functional Theory (DFT), can predict a variety of molecular properties that dictate the compound's behavior.

Detailed research findings from quantum chemical calculations on related acetanilide (B955) structures reveal significant insights into their electronic properties. For instance, studies on similar N-arylacetamides have utilized quantum calculations to determine key electronic descriptors. nih.gov While specific data for this compound is not extensively documented in publicly available research, the following table illustrates the typical electronic properties that would be calculated and their significance.

Table 1: Calculated Electronic Properties and Their Significance

PropertyDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital) Energy The energy of the highest energy orbital containing electrons.Indicates the molecule's ability to donate electrons; a higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital) Energy The energy of the lowest energy orbital without electrons.Indicates the molecule's ability to accept electrons; a lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap is associated with higher chemical reactivity and lower kinetic stability.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility in polar solvents and plays a role in intermolecular interactions.
Mulliken and Natural Population Analysis (NPA) Charges Distribution of electron density among the atoms in the molecule.Helps in identifying electrophilic and nucleophilic sites within the molecule, crucial for predicting reactivity.
Molecular Electrostatic Potential (MEP) Surface A 3D map of the electrostatic potential on the electron density surface.Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

These calculations would reveal the influence of the chloro and iodo substituents on the electron distribution across the aromatic ring and the acetamide (B32628) group, thereby providing a quantitative basis for predicting its reactivity in various chemical transformations.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions involving aromatic compounds. For this compound, DFT studies can elucidate the pathways of reactions such as electrophilic aromatic substitution, nucleophilic substitution, and transition-metal-catalyzed cross-coupling reactions.

A DFT study on the degradation mechanism of chloroacetanilide herbicides in the presence of various nucleophiles demonstrated the power of this approach. nih.gov The study calculated activation energies and analyzed the transition state geometries to understand the reaction kinetics and pathways. nih.gov For this compound, a similar DFT investigation could model its reaction with a nucleophile, providing the following insights:

Transition State (TS) Geometries: The three-dimensional arrangement of atoms at the highest point of the energy profile of a reaction step.

Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate a faster reaction.

For example, in a hypothetical nucleophilic aromatic substitution reaction, DFT could be used to compare the activation energies for the displacement of the chloro versus the iodo substituent, thereby predicting the likely outcome of the reaction.

Modeling of Non-Covalent Interactions, Including Halogen Bonding and π-Interactions

The supramolecular assembly and interactions of this compound in the solid state and in solution are governed by non-covalent interactions. The presence of both a chloro and an iodo substituent, along with the aromatic ring and the amide functionality, allows for a rich variety of such interactions.

Halogen bonding is a particularly important non-covalent interaction for this molecule. It involves the electrophilic region on the halogen atom (the σ-hole) interacting with a nucleophilic site. Studies on iodo-perfluorocarbons have provided quantitative data on the strength of halogen bonds. rsc.org In this compound, the iodine atom is expected to be a stronger halogen bond donor than the chlorine atom.

Other significant non-covalent interactions include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: The interaction of a C-H bond with the electron cloud of the aromatic ring.

Computational models can quantify the energies of these interactions, helping to understand the crystal packing and the binding of the molecule to biological targets.

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorEstimated Energy Range (kcal/mol)
Halogen BondC-IO=C, N, another halogen1 - 5
Halogen BondC-ClO=C, N, another halogen0.5 - 2
Hydrogen BondN-HO=C3 - 7
π-π StackingAromatic RingAromatic Ring1 - 3
C-H···πAromatic C-HAromatic Ring0.5 - 2.5

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers for rotation around single bonds.

The key rotatable bonds in this compound are the C(aryl)-N bond and the N-C(carbonyl) bond. Rotation around these bonds gives rise to different spatial arrangements of the phenyl and acetamide groups. A potential energy surface (PES) can be generated by systematically varying the dihedral angles of these bonds and calculating the energy at each point.

Studies on similar N-arylacetamides have shown that the planarity of the molecule is influenced by the substituents on the aromatic ring. nih.gov For this compound, the bulky iodine atom at the ortho position is expected to cause significant steric hindrance, leading to a non-planar conformation where the acetamide group is twisted out of the plane of the benzene (B151609) ring. The PES would reveal the most stable conformation and the energy required to transition between different conformations.

In Silico Prediction of Regioselectivity and Stereoselectivity in Reactions

In silico methods, which are computational approaches to predict chemical and biological properties, can be invaluable in forecasting the outcomes of reactions involving this compound.

Regioselectivity: In reactions such as further electrophilic substitution on the aromatic ring, computational models can predict the most likely position of attack. This is typically done by analyzing the calculated atomic charges and the energies of the intermediate carbocations (Wheland intermediates). For this compound, the directing effects of the chloro, iodo, and acetamido groups would be computationally evaluated to predict the regiochemical outcome.

Stereoselectivity: While this compound itself is achiral, reactions at the acetamide group or in the presence of a chiral catalyst could lead to stereoisomeric products. Computational modeling can be used to predict the stereochemical outcome of such reactions by calculating the energies of the diastereomeric transition states. A lower transition state energy corresponds to the major product isomer. While no specific studies on the stereoselectivity of reactions involving this molecule are available, the principles of computational prediction remain applicable.

Synthetic Applications and Derivatives Development Based on N 4 Chloro 2 Iodophenyl Acetamide

N-(4-chloro-2-iodophenyl)acetamide as a Versatile Building Block in Organic Synthesis

This compound is a highly functionalized aromatic compound that serves as a potent and versatile building block in organic synthesis. Its utility stems from the distinct reactivity of its three key components: the iodo group, the chloro group, and the acetamide (B32628) moiety.

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the ortho-iodo substituent an excellent handle for various transition-metal-catalyzed cross-coupling reactions. This includes well-established transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C-2 position, enabling the introduction of a wide array of substituents and the extension of the molecular framework.

The acetamide group provides another site for chemical modification. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding aniline (B41778), 4-chloro-2-iodoaniline (B181669). This primary amine is a crucial intermediate for building diverse heterocyclic structures and for the synthesis of new amide, sulfonamide, or urea (B33335) derivatives. Furthermore, the N-H bond of the acetamide itself can participate in reactions, and the adjacent carbonyl group influences the electronic properties of the aromatic ring.

The chloro substituent at the C-4 position is more stable than the iodo group, allowing for selective reactions at the C-I bond. However, the chloro group can be targeted for nucleophilic aromatic substitution under more forcing conditions or through specific activation methods, adding another layer of synthetic potential. The combined electronic effects of the iodo and chloro groups also influence the reactivity of the phenyl ring, directing further substitutions. This multi-faceted reactivity makes this compound a valuable starting material for creating diverse and complex molecules.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 135050-05-4
Molecular Formula C₈H₇ClINO
Molecular Weight 295.50 g/mol
Appearance Not specified; typically a solid

| Solubility | Data not widely available |

Note: Data sourced from publicly available chemical databases.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The development of novel polycyclic and heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While the structure of this compound suggests its potential as a precursor for such systems, the application in certain specific syntheses is not yet broadly documented.

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. Their synthesis often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or β-ketoesters (Combes synthesis), or the reaction of anilines with ketones (Doebner-von Miller reaction).

Hydrolysis of this compound would yield 4-chloro-2-iodoaniline chemsrc.com, a potential starting material for quinoline (B57606) synthesis. However, a comprehensive review of the current scientific literature does not provide specific examples of this compound or its corresponding aniline being directly utilized to construct quinoline scaffolds.

Fused imidazo-pyridine systems, such as those in the imidazo[1,2-a]pyridine (B132010) family, are privileged structures in drug discovery. Their synthesis often involves the reaction of 2-aminopyridines with α-halocarbonyl compounds.

Despite the potential for this compound to be incorporated into such structures, for instance, following a series of coupling and cyclization reactions, there are no specific methods reported in the reviewed literature that use this compound as a starting material for the synthesis of fused imidazo-pyridine-carbonitriles. Research in this area has utilized other precursors, such as the reaction of 5-chloropyridin-2-amine with 2-bromo-1-(4-nitrophenyl)ethanone to build related scaffolds.

Design and Synthesis of Novel Halogenated Acetamide Derivatives

The modification of this compound itself can lead to novel derivatives with potentially unique chemical and biological properties. These modifications can be targeted at the acetamide functional group or involve changes to the substitution pattern on the phenyl ring.

The acetamide group offers several avenues for structural diversification. The most straightforward modification is its hydrolysis to the parent aniline, 4-chloro-2-iodoaniline. This key intermediate can then be re-acylated with a variety of acyl chlorides or anhydrides to generate a library of novel N-aryl amides with different alkyl or aryl side chains.

Table 2: Potential Derivatives via Modification of the Acetamide Group

Reagent for Acylation of 4-chloro-2-iodoaniline Resulting Functional Group Potential Derivative Name
Propionyl chloride Propanamide N-(4-chloro-2-iodophenyl)propanamide
Benzoyl chloride Benzamide N-(4-chloro-2-iodophenyl)benzamide
Cyclopropanecarbonyl chloride Cyclopropanecarboxamide N-(4-chloro-2-iodophenyl)cyclopropanecarboxamide

Another potential modification involves reactions at the α-carbon of the acetamide's acetyl group, although this is less common and would require specific activation. More frequently, the entire acetamido group is replaced. For example, the aniline derived from hydrolysis could be converted into a different functional group, such as a sulfonamide or urea, through reactions with sulfonyl chlorides or isocyanates, respectively.

The electronic properties of the phenyl ring in this compound are significantly influenced by its substituents. Both the chloro and iodo groups are electron-withdrawing via induction, which deactivates the ring toward electrophilic aromatic substitution. The acetamido group is an ortho, para-director and is activating, though its effect is moderated by the two deactivating halogens.

The iodine atom at the ortho position is a particularly interesting feature. Influenced by the electron-withdrawing substituents, the iodine atom becomes a more effective halogen bond donor. tamuc.edu This non-covalent interaction can be exploited in crystal engineering and molecular recognition. An increased electron density on a halogen bond acceptor would stabilize an interaction with the iodine on the ring. researchgate.net Conversely, the electron-withdrawing nature of the substituents decreases the electron density on the iodine atom, making it a better halogen bond donor. tamuc.edu

The relative reactivity of the C-I versus the C-Cl bond is also a key consideration. The C-I bond is significantly weaker and more polarizable, allowing for selective functionalization using palladium-catalyzed cross-coupling reactions without disturbing the C-Cl bond. This differential reactivity is a powerful tool for the regioselective synthesis of complex, multi-substituted aromatic compounds.

Application in Medicinal Chemistry as a Synthetic Intermediate

The scaffold of this compound serves as a valuable building block in the design and synthesis of new chemical entities with potential therapeutic applications. Its utility stems from the ability to selectively modify the different halogen and amide functionalities, allowing for the systematic development of derivatives with diverse pharmacological profiles.

This compound is a key precursor in the synthesis of a variety of pharmacologically active molecules. The iodo and chloro substituents on the aromatic ring can be subjected to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. This enables the elaboration of the core structure into more complex frameworks found in many biologically active compounds. For instance, related acetamide derivatives have been investigated for their potential as anticancer, analgesic, antimicrobial, and antifungal agents. nih.govnih.gov

The acetamido group can also be hydrolyzed to the corresponding aniline, which can then be further functionalized. This versatility allows for the generation of a library of compounds from a single, readily accessible starting material, which is a crucial aspect of modern drug discovery.

In the intricate pathways of drug discovery and development, this compound and its analogues are considered important intermediates. The process often begins with the identification of a "hit" compound, which shows some desired biological activity. Medicinal chemists then synthesize a series of derivatives to optimize the activity, selectivity, and pharmacokinetic properties of the initial hit. The structural features of this compound make it an attractive starting point for such optimization efforts.

For example, the strategic placement of the chloro and iodo groups can influence the binding of the molecule to its biological target. The acetamido group can participate in hydrogen bonding interactions, which are critical for molecular recognition. By systematically modifying these groups, researchers can fine-tune the properties of the molecule to achieve the desired therapeutic effect.

A notable application of this compound is in the synthesis of derivatives of the well-known anticancer drug, 5-Fluorouracil (5-FU). ppublishing.orgresearchgate.net 5-FU has been a cornerstone of cancer chemotherapy for decades, but its use is often limited by severe side effects and the development of drug resistance. nih.gov To address these limitations, researchers have focused on developing prodrugs and derivatives of 5-FU with improved efficacy and safety profiles. nih.gov

In one study, this compound was used as an intermediate in a two-step synthesis to create a novel 5-FU derivative. ppublishing.org The first step involved the chloroacetylation of 4-iodoaniline (B139537) to produce this compound. ppublishing.org In the second step, this intermediate was reacted with 5-FU to yield the final product, 2,2'-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(N-(4-iodophenyl)acetamide). ppublishing.org

The resulting derivative demonstrated significantly enhanced inhibitory activity against several cancer cell lines compared to 5-FU alone. ppublishing.org The table below summarizes the enhanced activity of the synthesized derivative.

Cell LineCancer TypeInhibition Rate of Derivative (%)Inhibition Rate of 5-FU (%)
HeLaCervical Cancer87.6327.08
HT-29Colon Cancer82.9040.75
MCF-7Breast Cancer64.2041.49

This research highlights the potential of using this compound as a scaffold to develop new anticancer agents with improved therapeutic properties. ppublishing.org

Potential Applications in Agrochemical Research and Development

The structural motifs present in this compound are also of interest in the field of agrochemical research. Many successful herbicides, insecticides, and fungicides contain halogenated aromatic rings and amide functionalities. These groups can contribute to the biological activity of the molecule by influencing its binding to target enzymes or receptors in pests and weeds.

While specific research on the direct application of this compound in agrochemicals is not extensively documented in publicly available literature, its potential as a synthetic intermediate is evident. The principles of molecular design used in medicinal chemistry are often transferable to agrochemical development. By applying similar synthetic strategies, it is plausible that derivatives of this compound could be developed as novel crop protection agents. The exploration of its potential in this area remains a subject for future research.

Utilization in Radiochemistry for Radiolabeling Experiments (e.g., with ¹²⁵I)

The presence of an iodine atom in the structure of this compound makes it a prime candidate for use in radiochemistry, particularly for radiolabeling experiments. Radioisotopes of iodine, such as ¹²⁵I, are widely used as tracers in biological and medical research. These isotopes emit detectable radiation, allowing scientists to track the distribution and metabolism of a molecule in a biological system.

This compound can be synthesized with a radioactive isotope of iodine, such as ¹²⁵I, to produce a radiolabeled version of the compound. This radiolabeled molecule can then be used in a variety of experiments, including:

Binding Assays: To study the interaction of the molecule with its biological target.

Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound in an organism.

Imaging Studies: To visualize the localization of the molecule in tissues and organs using techniques like autoradiography.

The ability to introduce a radiolabel into the molecule without significantly altering its chemical properties is a major advantage. This allows researchers to gain valuable insights into the biological fate and mechanism of action of this compound and its derivatives.

Conclusion and Future Research Directions

Summary of Key Academic Findings Pertaining to N-(4-chloro-2-iodophenyl)acetamide

Academic research specifically focused on this compound is sparse. The primary available information originates from chemical suppliers, which provides basic data such as its CAS number (116035-66-6) and linear molecular formula (C8H7ClINO). sigmaaldrich.com While detailed experimental studies on this specific compound are not readily found in peer-reviewed literature, valuable insights can be gleaned from the crystallographic analysis of a structurally analogous compound, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide.

A study on 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide revealed that its molecules are linked in the crystal structure by a combination of N—H⋯O and C—H⋯O hydrogen bonds, forming chains of rings. These chains are further interconnected through C—Cl⋯π(arene) and C—I⋯π(arene) interactions, resulting in deeply puckered, interwoven sheets. The conformation of this molecule is described by the torsional angle N1—C1—C2—C21, which is 141.8 (3)°, and the dihedral angles between the central acetamide (B32628) unit and the two aromatic rings. This detailed structural information on a closely related compound provides a foundational understanding of the potential intermolecular interactions and solid-state packing that this compound might exhibit.

Unaddressed Research Questions and Emerging Challenges in Halogenated Acetamide Chemistry

The field of halogenated acetamide chemistry, while mature in some respects, continues to present a number of unaddressed questions and new challenges. A significant area of ongoing research is the development of more efficient and environmentally benign synthetic methodologies. Traditional methods for the synthesis of N-aryl acetamides often involve multi-step processes and the use of potentially hazardous reagents. researchgate.net For instance, the acetylation of amines is a crucial reaction, often employing acetic anhydride (B1165640) or acetyl chloride with acidic or basic catalysts in organic solvents. researchgate.net The development of solvent-free reaction conditions is a key goal for greener chemical processes. researchgate.net

Furthermore, a deeper understanding of the structure-activity relationships of halogenated acetamides is needed. For example, studies on N-(substituted phenyl)-2-chloroacetamides have shown that the nature and position of substituents on the phenyl ring significantly influence their biological activity. nih.gov However, predicting the precise impact of combined halogen substitutions, such as the chloro and iodo groups in this compound, on the compound's properties and potential bioactivity remains a challenge. The interplay of various intermolecular forces, including hydrogen bonding and halogen bonding, in dictating the solid-state architecture and, consequently, the material properties of these compounds is another area ripe for investigation.

Future Avenues for Synthetic Innovation and Mechanistic Understanding

Future synthetic innovations in the realm of halogenated acetamides are likely to focus on catalyst development and process intensification. The use of novel catalysts could enable more selective and efficient halogenation and amidation reactions, reducing the formation of byproducts and simplifying purification processes. Flow chemistry and other process intensification technologies could also offer significant advantages for the synthesis of these compounds, allowing for better control over reaction parameters and facilitating safer handling of reactive intermediates.

From a mechanistic standpoint, there is a need for more detailed computational and experimental studies to elucidate the reaction pathways involved in the formation of halogenated acetamides. For instance, understanding the precise mechanism of action of various catalysts in amidation reactions can guide the design of more effective synthetic protocols. Advanced spectroscopic techniques, coupled with computational modeling, can provide valuable insights into the transition states and intermediates of these reactions, paving the way for more rational and predictive synthetic strategies.

Outlook on Potential Novel Applications of this compound and its Derivatives in Advanced Materials and Chemical Biology

While direct applications of this compound have yet to be extensively explored, the broader class of halogenated acetamides has shown promise in several advanced fields. In materials science, the ability of these compounds to form well-defined supramolecular structures through hydrogen and halogen bonding makes them interesting candidates for the development of novel crystalline materials with tailored optical or electronic properties. The presence of heavy atoms like iodine can also be advantageous for applications in areas such as X-ray diffraction and optoelectronics.

In the realm of chemical biology, halogenated acetamides are recognized as important pharmacophores. For example, some N-arylacetamides are investigated as intermediates in the synthesis of compounds with medicinal and agrochemical applications. cardiff.ac.uk The specific substitution pattern of this compound, featuring both a chloro and an iodo group, could impart unique biological activities. The lipophilicity and potential for specific interactions conferred by the halogen atoms might lead to the discovery of derivatives with applications as enzyme inhibitors or molecular probes. Further research into the synthesis and biological evaluation of derivatives of this compound could therefore uncover novel applications in drug discovery and chemical biology. For example, related acetamide compounds have been investigated for their antimicrobial and antifungal properties, as well as their potential cytotoxic activity against cancer cell lines. ontosight.ai

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthesis route for N-(4-chloro-2-iodophenyl)acetamide to optimize yield and purity?

  • Prioritize halogenation sequence (iodine introduction post-chlorination to avoid steric hindrance) and solvent selection (polar aprotic solvents like DMF for better halogen reactivity). Use catalytic agents (e.g., Pd/C) for controlled iodination . Monitor intermediates via TLC and adjust reaction temperatures to minimize byproducts .

Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?

  • 1H/13C NMR : Confirm acetamide (-NHCO-) protons (δ 8.0–10.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). IR : Validate carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and N-H bend at ~1550 cm⁻¹. Mass Spectrometry : Verify molecular ion peaks and halogen isotopic patterns .

Q. What purification techniques are recommended for isolating this compound?

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes halogenated byproducts. Recrystallization in ethanol/water mixtures enhances purity, leveraging differential solubility of the acetamide backbone .

Advanced Research Questions

Q. How can competing side reactions during iodination of N-(4-chlorophenyl)acetamide precursors be mitigated?

  • Control electrophilic substitution by using iodine monochloride (ICl) instead of I₂ to reduce poly-iodination. Employ low temperatures (0–5°C) and stoichiometric monitoring via HPLC to track regioselectivity . Validate specificity using NOESY NMR to distinguish ortho/para substitution patterns .

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Heavy iodine atoms cause significant X-ray absorption, requiring synchrotron radiation or long exposure times. Use SHELXL for refinement, accounting for anisotropic displacement parameters. Analyze hydrogen-bonding networks (N-H⋯O, C-H⋯I) to interpret molecular packing .

Q. How do chlorine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Iodine’s polarizability enhances oxidative addition in Suzuki-Miyaura reactions, while chlorine stabilizes intermediates via inductive effects. DFT calculations can predict activation energies for C-I vs. C-Cl bond cleavage .

Q. How should researchers address discrepancies in reported biological activity data for halogenated acetamides?

  • Re-examine purity (>95% via HPLC), solvent residues (e.g., DMSO in bioassays), and stereochemical integrity (CD spectroscopy). Compare cytotoxicity assays (e.g., MTT vs. resazurin) to identify protocol-dependent variations .

Q. Can computational models predict the metabolic stability of this compound derivatives?

  • Molecular docking (AutoDock Vina) identifies CYP450 binding sites, while QSAR models correlate logP and Hammett constants with hepatic clearance rates. Validate predictions using in vitro microsomal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.